For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-5-methylpyrazole (CAS: 31230-17-8)
Abstract: This document provides a comprehensive technical overview of 3-Amino-5-methylpyrazole, CAS number 31230-17-8. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key applications. The guide is intended for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemistry, and material science. The information is presented with structured data tables and process diagrams to facilitate understanding and practical application.
Core Chemical Identity and Properties
3-Amino-5-methylpyrazole, also known as 5-methyl-1H-pyrazol-3-amine, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyrazole (B372694) ring with both an amino and a methyl group, makes it a versatile building block in organic synthesis.[3] This compound is a solid at room temperature, appearing as a white or light yellow to orange powder or lump.[3][4]
General Information and Identifiers
| Identifier | Value |
| CAS Number | 31230-17-8[1][5] |
| Molecular Formula | C₄H₇N₃[1][5] |
| Molecular Weight | 97.12 g/mol [2][5] |
| IUPAC Name | 5-methyl-1H-pyrazol-3-amine[2][6] |
| Synonyms | 5-Methyl-3-pyrazolamine, 3-Methyl-1H-pyrazol-5-amine[1][2][5] |
| InChI Key | FYTLHYRDGXRYEY-UHFFFAOYSA-N[5][7] |
| SMILES | Cc1cc(N)n[nH]1[5] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | 45-47 °C (lit.)[1][5][8] |
| Boiling Point | 213 °C / 14 mmHg (lit.)[5][8] |
| 128 °C / 2 mmHg[9][10] | |
| Appearance | White or colorless to light orange to yellow powder or lump[3] |
| Solubility | Soluble in Dichloromethane and Methanol[1][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1][5] |
| Density | 1.221 g/cm³[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Amino-5-methylpyrazole.
| Spectroscopy | Data Summary |
| ¹H NMR | Spectra available, typically run in CDCl₃ or Acetone-d₆.[7][11] |
| ¹³C NMR | Spectra available.[12] |
| Infrared (IR) | Conforms to structure.[6] Studies on its tautomerism using matrix isolation IR spectroscopy have been conducted.[13][14] |
| Mass Spectrometry (MS) | Data available through GC-MS analysis.[2] |
Synthesis and Experimental Protocols
3-Amino-5-methylpyrazole is primarily synthesized through the cyclocondensation reaction of a β-ketonitrile derivative with hydrazine (B178648) or its salts. The two main precursors reported are cyanoacetone and 3-aminocrotononitrile.
Synthesis from Cyanoacetone
A prevalent method involves the reaction of cyanoacetone or its alkali metal salt (e.g., sodium cyanoacetone) with hydrazine, a hydrazinium (B103819) salt (like hydrazinium monohydrochloride), or hydrazine hydrate (B1144303).[9][10][15] This process is noted for producing the compound with high purity and good yields.[9][10]
Experimental Protocol: Synthesis from Sodium Cyanoacetone and Hydrazinium Monohydrochloride [9]
-
Preparation: A 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol) is prepared.
-
Reaction: Sodium cyanoacetone (1 mol) is added to the hydrazinium solution at 35 °C over a period of 2 hours.
-
Reaction Completion: The mixture is allowed to react for an additional 4.5 hours.
-
Work-up: Toluene (650 ml) is added, and water is removed via azeotropic distillation.
-
Precipitation: An equal volume of ethanol (B145695) is added to the solution to precipitate sodium chloride.
-
Isolation: The precipitate is filtered off. The filtrate is then concentrated and purified by vacuum distillation.
-
Yield: This process yields 3-Amino-5-methylpyrazole with over 98% purity and a yield of approximately 71-74%.[9][10]
Synthesis from 3-Aminobut-2-enenitrile
Another documented synthesis route uses 3-aminobut-2-enenitrile (also known as 3-aminocrotononitrile) and hydrazine hydrate.[8]
Experimental Protocol: Synthesis from 3-Aminobut-2-enenitrile [8]
-
Preparation: 10 g of 3-aminobut-2-enenitrile is dissolved in 5 L of ethanol in a reaction flask.
-
Addition of Hydrazine: 2500 g of 80% hydrazine hydrate is added to the solution. The mixture is stirred at room temperature for 10-20 minutes.
-
Reflux: The reaction is slowly heated to reflux, maintaining a temperature between 85-95 °C. Note: A large amount of gas is generated.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) and is typically complete within 1.5-2.5 hours.
-
Concentration: Upon completion, the reaction solution is concentrated under reduced pressure at 50-60 °C to about 20-30% of its original volume.
-
Purification: The final product is obtained by oil pump distillation.
-
Yield: This method produces a light yellow solid with a reported yield of 94.2% and purity higher than 98% as determined by GC and HPLC.[8]
Diagrams and Workflows
Synthesis Workflow
The general workflow for synthesizing 3-Amino-5-methylpyrazole from cyanoacetone derivatives is outlined below.
Caption: General synthesis workflow for 3-Amino-5-methylpyrazole.
Role in Drug Discovery
3-Amino-5-methylpyrazole serves as a crucial scaffold in medicinal chemistry. Its derivatives are investigated for various therapeutic applications, including as kinase inhibitors, which are vital in cancer and inflammation research.
Caption: Role of 3-Amino-5-methylpyrazole in drug discovery.
Applications
3-Amino-5-methylpyrazole is a valuable intermediate with diverse applications:
-
Pharmaceuticals: It is a key building block for synthesizing a range of pharmacologically active molecules.[3][9][15] Research explores its use in developing treatments for neurological disorders and as a core structure for pyrazolylamide derivatives with antibacterial activity against clinically isolated NDM-1-positive bacteria.[3][16] The broader class of aminopyrazoles is heavily researched for anti-inflammatory and anticancer properties.[17]
-
Agrochemicals: The compound serves as an intermediate in the production of herbicides and fungicides, contributing to crop protection.[3]
-
Photography: It is used as a precursor for magenta couplers in photographic materials.[9][10]
-
Material Science: It is used in formulating advanced materials like polymers and coatings to improve their thermal and mechanical properties.[3]
-
Analytical Chemistry: It can be employed as a reagent in various analytical methods.[3]
Biological Activity
While toxicological properties have not been thoroughly investigated, the pyrazole scaffold is of great interest in medicinal chemistry.[1] Fused pyrazole derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antioxidant, and protein kinase inhibition properties.[18] 3-Amino-5-methylpyrazole itself acts as a key intermediate for compounds that are screened for these activities.[16] The amino group on the pyrazole ring is a crucial feature, making it a versatile framework for developing ligands that can interact with biological targets like enzymes and receptors.[17]
Safety and Handling
Hazard Identification: 3-Amino-5-methylpyrazole is classified as a hazardous substance.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5][19]
Handling and Storage:
-
Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[1][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields or safety goggles), and a dust mask (type N95 or equivalent).[5][19]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][20] It is noted to be hygroscopic and heat sensitive.[20]
First Aid Measures:
-
Inhalation: Move the person to fresh air.[19]
-
Skin Contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[19][21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
Ingestion: Rinse mouth with water.[21]
In all cases of exposure, seek medical attention if symptoms persist.[21]
Conclusion
3-Amino-5-methylpyrazole (CAS 31230-17-8) is a high-value chemical intermediate with significant utility in pharmaceuticals, agrochemicals, and material science. Its straightforward synthesis and versatile chemical nature make it an important building block for creating complex molecules with desirable biological and physical properties. This guide provides essential technical data and protocols to support its application in research and development. Proper safety and handling procedures are critical when working with this compound.
References
- 1. 3-Amino-5-methylpyrazole - Safety Data Sheet [chemicalbook.com]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. 3-Amino-5-methylpyrazole 97 31230-17-8 [sigmaaldrich.com]
- 6. 368030250 [thermofisher.com]
- 7. 3-Amino-5-methylpyrazole(31230-17-8) 1H NMR [m.chemicalbook.com]
- 8. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 18. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 19. echemi.com [echemi.com]
- 20. 3-Amino-5-methylpyrazole | 31230-17-8 | TCI AMERICA [tcichemicals.com]
- 21. tcichemicals.com [tcichemicals.com]
